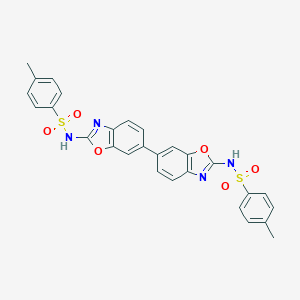amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B296168.png)
2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide, also known as MPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide is not fully understood. However, it has been proposed that 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide inhibits the activity of protein kinase CK2, which is an enzyme that plays a role in cell growth and survival. Inhibition of CK2 activity by 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide may lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide has been shown to have a low toxicity profile in preclinical studies. It has been shown to have minimal effects on normal cells and tissues, indicating that it may have a selective effect on cancer cells. 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide in lab experiments is its low toxicity profile. This allows for higher concentrations of 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide to be used in experiments without causing significant harm to cells or tissues. However, one limitation of using 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
Orientations Futures
There are several future directions for research on 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide. One direction is to further investigate its mechanism of action and its effects on cancer cells. Another direction is to explore its potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, research on the pharmacokinetics and pharmacodynamics of 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide is needed to determine its optimal dosage and administration route for clinical use.
Méthodes De Synthèse
2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide can be synthesized using a multistep synthetic route. The first step involves the reaction of 2-methoxy-5-methylphenol with chlorosulfonic acid to form 2-methoxy-5-methylbenzenesulfonic acid. The next step involves the reaction of 2-methoxy-5-methylbenzenesulfonic acid with methylamine to form 2-(methylsulfonamido)-5-methylphenol. The final step involves the reaction of 2-(methylsulfonamido)-5-methylphenol with 4-phenoxyphenylacetyl chloride to form 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide has shown promising results in preclinical studies as a potential anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
Propriétés
Formule moléculaire |
C23H24N2O5S |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-17-9-14-21(29-3)22(15-17)31(27,28)25(2)16-23(26)24-18-10-12-20(13-11-18)30-19-7-5-4-6-8-19/h4-15H,16H2,1-3H3,(H,24,26) |
Clé InChI |
QRIYUIRQSMBILD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 4-(4-{[bis(methylsulfanyl)methylene]amino}phenoxy)phenyldithioimidocarbonate](/img/structure/B296090.png)
![Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate](/img/structure/B296091.png)







![N-(4-{[4-(1,3-benzothiazol-2-ylamino)phenyl]peroxy}phenyl)-1,3-benzothiazol-2-amine](/img/structure/B296105.png)
![2,2'-[1,1'-Biphenyl-4,4'-diylbis(imino)]bis(1H-benzimidazole)](/img/structure/B296106.png)
![2-(ethylsulfanyl)-3-[4-(2-(ethylsulfanyl)-6-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-6-methyl-4(3H)-quinazolinone](/img/structure/B296108.png)

